molecular formula C8H11FO3 B12555199 Cyclohexyl fluoro(oxo)acetate CAS No. 142072-09-1

Cyclohexyl fluoro(oxo)acetate

Cat. No.: B12555199
CAS No.: 142072-09-1
M. Wt: 174.17 g/mol
InChI Key: FONAKDDPRGERNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl fluoro(oxo)acetate is an organic compound characterized by a cyclohexane ring attached to a fluoro(oxo)acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl fluoro(oxo)acetate can be synthesized through the esterification of cyclohexanol with fluoro(oxo)acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl fluoro(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding cyclohexyl fluoro(oxo)alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products:

    Oxidation: this compound derivatives with additional oxygen functionalities.

    Reduction: Cyclohexyl fluoro(oxo)alcohol.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cyclohexyl fluoro(oxo)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl fluoro(oxo)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release fluoro(oxo)acetic acid, which can then participate in various biochemical processes. The fluoro group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Cyclohexyl fluoro(oxo)acetate can be compared with other similar compounds, such as:

    Cyclohexyl acetate: Lacks the fluoro group, resulting in different reactivity and applications.

    Fluoro(oxo)acetate esters: Other esters with different alkyl groups can be compared to highlight the unique properties of the cyclohexyl derivative.

Uniqueness: The presence of both the cyclohexyl ring and the fluoro(oxo)acetate group imparts unique chemical properties to the compound, making it distinct from other esters and cycloalkanes.

Properties

CAS No.

142072-09-1

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

cyclohexyl 2-fluoro-2-oxoacetate

InChI

InChI=1S/C8H11FO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

FONAKDDPRGERNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.